Benzyl (1-cyano-1-methylethyl)carbamate
Description
Benzyl (1-cyano-1-methylethyl)carbamate (CAS: 100134-82-5) is a carbamate derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its structure features a carbamate group linked to a benzyl moiety and a branched nitrile-containing substituent (1-cyano-1-methylethyl) (Figure 1). Key physicochemical properties include:
- Density: 1.124 g/cm³
- Boiling Point: 381.6°C (at 760 mmHg)
- LogP: 2.61 (indicating moderate lipophilicity)
- Refractive Index: 1.526 .
This compound serves as a critical intermediate in synthesizing HIV-integrase inhibitors, notably in the production of Raltegravir and related antiretroviral drugs . Its high purity grades (95–99%) are commercially available for pharmaceutical research .
Properties
IUPAC Name |
benzyl N-(2-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKBMUYZUEUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593804 | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100134-82-5 | |
| Record name | Phenylmethyl N-(1-cyano-1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-cyanopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps from Patent EP2397472A1
-
Bromination : Reacting 2,2-(5-methyl-1,3-phenylene)-bis(2-methylpropionitrile) with NBS in cyclohexane at 60–65°C introduces bromine at the benzylic position.
-
Workup : Quenching with sodium thiosulfate eliminates residual brominating agents, while crystallization from methanol isolates the product.
Table 2: Bromination Parameters for Related Intermediates
| Parameter | Value | Source Reference |
|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | |
| Solvent | Cyclohexane | |
| Reaction Temperature | 60–65°C | |
| Purification Method | Crystallization (Methanol) |
Purification and Analytical Characterization
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating the purity of this compound. The patent EP2397472A1 emphasizes HPLC monitoring to ensure impurities like dibrominated byproducts remain below 0.1%.
Purification Techniques
-
Crystallization : Methanol and cyclohexane are effective for removing hydrophobic contaminants.
-
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves polar impurities.
Table 4: Analytical Methods for Carbamate Validation
| Method | Application | Source Reference |
|---|---|---|
| HPLC | Purity assessment (>99.5%) | |
| 1H NMR | Structural confirmation | |
| Mass Spectrometry | Molecular weight verification |
Scalability and Industrial Considerations
The synthesis of raltegravir potassium, as described in Organic Process Research & Development (2011), underscores the importance of scalable routes for carbamate-containing pharmaceuticals. Key lessons include:
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-cyano-1-methylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines .
Scientific Research Applications
Benzyl (1-cyano-1-methylethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (1-cyano-1-methylethyl)carbamate involves its interaction with specific molecular targets. In the context of HIV-integrase inhibitors, the compound binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts the replication cycle of the virus, thereby inhibiting its proliferation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- Benzyl (1-cyanoethyl)carbamate (CAS: 33876-09-4) shares a carbamate and nitrile group but lacks the branched methyl group, leading to reduced steric hindrance and altered reactivity in peptide coupling reactions .
- Benzyl Benzoate (CAS: 120-51-4) replaces the carbamate with an ester group, enhancing stability but limiting its utility in drug synthesis .
- Benomyl (CAS: 17804-35-2) incorporates a benzimidazole ring, broadening its antifungal activity but diverging from the nitrile-carbamate pharmacophore critical for HIV-integrase inhibition .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | This compound | Benzyl Benzoate | Benomyl |
|---|---|---|---|
| Molecular Weight | 218.25 | 212.24 | 290.32 |
| LogP | 2.61 | 3.00 | 3.10 |
| Boiling Point (°C) | 381.6 | 323 | Decomposes at 290 |
| Primary Use | Drug intermediate | Solvent | Fungicide |
Analysis :
- Benomyl’s higher molecular weight and LogP reflect its agricultural use, favoring environmental persistence over metabolic clearance .
Biological Activity
Benzyl (1-cyano-1-methylethyl)carbamate, with the CAS number 100134-82-5, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol .
This compound primarily functions as an intermediate in the synthesis of HIV-integrase inhibitors . This class of compounds plays a crucial role in the treatment of HIV/AIDS by inhibiting the integrase enzyme, which is essential for viral replication .
Biochemical Pathways
The compound's mechanism involves:
- Targeting Integrase : It binds to the active site of HIV-integrase, preventing the integration of viral DNA into the host genome.
- Cellular Effects : The inhibition of integrase activity leads to reduced viral load and improved clinical outcomes in HIV-infected individuals .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the replication of HIV strains.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results suggest that while it shows potent antiviral effects, it also maintains a favorable safety margin in non-target cells.
Synthesis and Evaluation
A study by Itoh et al. highlighted the synthesis of this compound as a precursor for developing more potent HIV-integrase inhibitors. The study reported on various synthetic routes and their efficiency in producing high yields of the compound .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable solubility characteristics, which enhance its bioavailability when formulated as part of pharmaceutical preparations. Its stability under various conditions further supports its potential use in drug development .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Benzyl (1-cyano-1-methylethyl)carbamate, and how do they influence its experimental handling?
- Answer : The compound's molecular weight (221.25 g/mol), boiling point (393°C), and lipophilicity (logP ~1.8) are critical for solubility and stability in organic solvents. Its density (1.23 g/cm³) and flash point (192°C) inform storage safety protocols. Low aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol for dissolution, while its moderate lipophilicity suggests potential blood-brain barrier permeability .
- Table :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.25 g/mol | PubChem |
| Boiling Point | 393°C | PubChem |
| logP | ~1.8 | PubChem |
| Flash Point | 192°C | PubChem |
Q. What synthetic routes are reported for this compound, and how are intermediates characterized?
- Answer : A common method involves carbamate formation via reaction of 1-cyano-1-methylethylamine with benzyl chloroformate in dichloromethane (DCM) at -20°C, using N-methylmorpholine (NMM) as a base. Post-reaction, extraction with DCM and purification via flash chromatography yield the product. Characterization employs thin-layer chromatography (Rf values), NMR (¹H/¹³C), and IR spectroscopy to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
Q. What safety precautions are critical during synthesis and handling?
- Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood. The compound’s flash point (>112°C) requires storage away from ignition sources. Waste must be segregated and treated as hazardous organic material .
Advanced Research Questions
Q. How do structural modifications of the benzyl carbamate scaffold affect cholinesterase inhibition selectivity?
- Answer : Substituents on the carbamate nitrogen and aromatic ring significantly alter inhibitory potency. For example, introducing electron-withdrawing groups (e.g., 3-chlorophenyl in compound 28 ) enhances acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.12 µM) while reducing butyrylcholinesterase (BChE) activity, yielding a selectivity index >100. Computational docking reveals these groups optimize π-π stacking and hydrogen bonding in the AChE active site gorge .
- Table :
| Compound | Substituent | IC₅₀ (AChE, µM) | Selectivity Index (AChE/BChE) |
|---|---|---|---|
| 23 | Ethyl, 1-oxo-1-phenyl | 0.18 | 85 |
| 28 | 3-Chlorophenyl | 0.12 | >100 |
Q. What computational strategies explain the receptor-dependent inhibitory activity of carbamate derivatives?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) identify key interactions:
- The carbamate carbonyl forms hydrogen bonds with His447 in AChE.
- The benzyl group engages in π-π stacking with Trp86.
- Receptor-dependent QSAR models highlight steric bulk and electronegativity as predictors of IC₅₀ variations (R² = 0.89) .
Q. How can synthetic yields be optimized for lab-scale production?
- Answer : Low yields (e.g., 56% in ) arise from competing hydrolysis of the chloroformate intermediate. Optimizing reaction conditions—reducing temperature (-30°C), using anhydrous solvents, and adding molecular sieves—can suppress side reactions. Catalytic DMAP (4-dimethylaminopyridine) improves carbamate coupling efficiency .
Q. What pharmacokinetic properties are predicted for this compound, and how do they inform in vivo studies?
- Answer : Computational models predict moderate gastrointestinal absorption (70-80%) and blood-brain barrier penetration (BBB score: 0.6). However, P-glycoprotein efflux (substrate likelihood: 0.75) may reduce bioavailability. These insights guide dosing regimens in rodent models, recommending intraperitoneal administration to bypass first-pass metabolism .
Methodological Notes
- SAR Studies : Use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions to inhibitory activity .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%) .
- Toxicity Screening : Prioritize Ames test and hepatocyte cytotoxicity assays to evaluate genotoxicity and hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
